molecular formula C8H15N5O B13484128 2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)pentanamide

2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)pentanamide

Cat. No.: B13484128
M. Wt: 197.24 g/mol
InChI Key: AANURHVRSRHQPR-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)pentanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Mechanism of Action

The mechanism of action of 2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)pentanamide involves its ability to bind to specific molecular targets, such as enzymes and receptors, through its triazole ring. This binding can modulate the activity of these targets, leading to various biological effects. The compound’s versatility in binding to different targets makes it useful in a wide range of applications .

Comparison with Similar Compounds

2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)pentanamide can be compared to other triazole-containing compounds, such as:

These compounds share the triazole ring structure but differ in their specific functional groups and applications. The unique combination of the triazole ring with the pentanamide moiety in this compound gives it distinct properties and applications .

Properties

Molecular Formula

C8H15N5O

Molecular Weight

197.24 g/mol

IUPAC Name

2-amino-2-methyl-4-(1,2,4-triazol-1-yl)pentanamide

InChI

InChI=1S/C8H15N5O/c1-6(13-5-11-4-12-13)3-8(2,10)7(9)14/h4-6H,3,10H2,1-2H3,(H2,9,14)

InChI Key

AANURHVRSRHQPR-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(C(=O)N)N)N1C=NC=N1

Origin of Product

United States

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